molecular formula C22H19N5O3S2 B2638396 ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 302581-54-0

ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No. B2638396
CAS RN: 302581-54-0
M. Wt: 465.55
InChI Key: XMMZVUYHUIAGIC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, a tetrazol group, a sulfanyl group, an acetamido group, and a thiophene group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the phenyl and thiophene rings would likely make the compound planar or nearly planar .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the tetrazol group could potentially participate in reactions as a nucleophile, while the thiophene group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar acetamido group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

This compound is involved in complex chemical syntheses that yield novel molecular structures with potential biological activities. For instance, Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates with anti-microbial activity through a multi-step synthesis starting from a thiophene derivative (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Similarly, Velikorodov et al. (2014) explored reactions leading to N-arylcarbamates with a tetrazole fragment, showcasing the versatility of thiophene derivatives in generating compounds with a variety of functional groups (Velikorodov, Stepkina, Ionova, & Melent’eva, 2014).

Docking Studies and Biological Evaluation

The synthesized compounds often undergo docking studies to predict their interaction with biological targets, such as enzymes or receptors, which is crucial for drug development. For example, compounds synthesized from thiophene derivatives were evaluated for their anti-microbial activity, demonstrating their potential as antibacterial and antifungal agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antioxidant Studies

Several studies focus on the antimicrobial and antioxidant properties of compounds synthesized from thiophene derivatives. For instance, Raghavendra et al. (2016) investigated the antimicrobial and antioxidant activities of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, highlighting the significance of thiophene derivatives in developing new antimicrobial and antioxidant agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

Mechanism of Action

properties

IUPAC Name

ethyl 4-phenyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-2-30-21(29)19-17(15-9-5-3-6-10-15)13-31-20(19)23-18(28)14-32-22-24-25-26-27(22)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMZVUYHUIAGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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